2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine
Overview
Description
Scientific Research Applications
Adenosine A2A Receptor Ligands
2-Butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine and related compounds have been extensively studied as potent ligands for adenosine A2A receptors. This receptor is a target in Parkinson's disease therapy. Derivatives of this compound, such as ST1535, have been found to have high affinity against A2AR and show good in vitro metabolic stability, indicating their potential therapeutic applications (Pace et al., 2015).
Neuroprotective Profile
ST1535, a compound closely related to 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine, has been evaluated for its neuroprotective profile. It has been shown to prevent glutamate outflow in the rat striatum, which is a sign of neuroprotective activity in vivo. This suggests potential benefits in treating neurological disorders (Galluzzo et al., 2008).
Synthesis and Tautomerism Studies
Research has been conducted on the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines, which include compounds similar to the chemical . These studies provide insights into the chemical behavior and potential applications of these compounds in various fields (Roggen & Gundersen, 2008).
Antibacterial Evaluation
Compounds containing the 1,2,4-triazole group, closely related to the 2H-1,2,3-triazol-2-yl group in the query compound, have been synthesized and evaluated for antibacterial activity. This highlights the potential of these compounds in developing new antibacterial agents (Govori, 2017).
properties
IUPAC Name |
2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYQMAWUIRPCNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432000 | |
Record name | ST-1535 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine | |
CAS RN |
496955-42-1 | |
Record name | ST-1535 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ST-1535 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTK8WWM73W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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